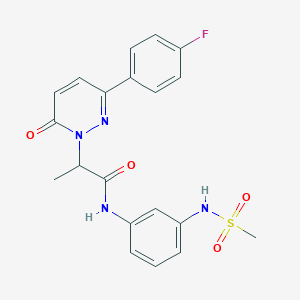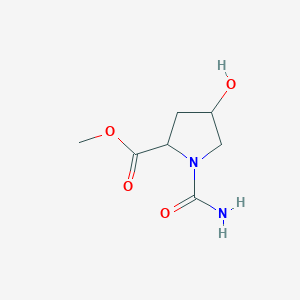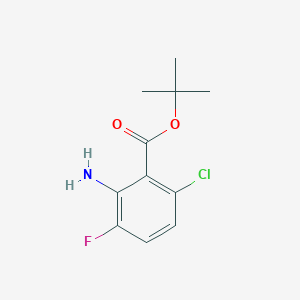![molecular formula C17H19N5O3 B2401463 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 899742-76-8](/img/structure/B2401463.png)
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities and are often studied as potential therapeutic agents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Pyrazolo[3,4-d]pyrimidines can undergo various reactions such as C-3 chalcogenation .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : The synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidine motif has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bondock et al., 2008; Bondock et al., 2008).
Anticancer Potential : Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising anticancer activity, indicating their utility in cancer research and potential therapeutic applications (Al-Sanea et al., 2020; Abdellatif et al., 2014).
Insecticidal and Antibacterial Applications : The creation of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlights another area of interest for research applications, emphasizing the compound's versatility (Deohate & Palaspagar, 2020).
Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines have been evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This suggests their application in neuroimaging and the study of neuroinflammation (Damont et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit cytotoxic activity against human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and properties of similar compounds, it may interact with its targets through a variety of mechanisms, potentially including inhibition of key enzymes or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth and proliferation, potentially leading to cytotoxic effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity, suggesting that this compound may also have potential anticancer effects .
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis process, and investigation of its mechanism of action. Pyrazolo[3,4-d]pyrimidines are a promising class of compounds with potential applications in medicinal chemistry .
Analyse Biochimique
Biochemical Properties
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can modulate various signaling pathways, leading to changes in cellular functions. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with target biomolecules. This compound binds to the active sites of kinases, inhibiting their enzymatic activity and preventing the phosphorylation of downstream substrates . Additionally, it can interact with DNA and RNA, affecting the transcription and translation processes. The inhibition of kinase activity and the modulation of gene expression are key factors in the compound’s ability to exert its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and continuous modulation of gene expression, resulting in lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and modulates gene expression without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, it affects metabolic flux by altering the levels of specific metabolites, further influencing cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with kinases, DNA, and RNA . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological activity .
Propriétés
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-9-8-22-16-14(10-20-22)17(25)21(12-19-16)11-15(24)18-7-6-13-4-2-1-3-5-13/h1-5,10,12,23H,6-9,11H2,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOIIXWAFCIMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)


![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)


![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)

